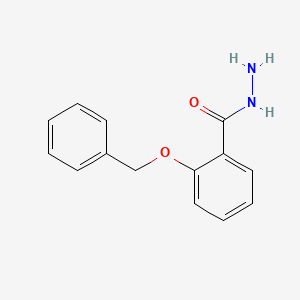

2-(Benzyloxy)benzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIKJQNXQSBHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359068 | |

| Record name | 2-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380335-36-4 | |

| Record name | 2-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)benzohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Benzyloxy)benzohydrazide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from established chemical principles and data from analogous structures to present a robust profile. The guide covers a plausible two-step synthesis pathway, predicted physical and spectral properties with detailed interpretations, and an analysis of the chemical reactivity inherent to its functional groups. This document is intended to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery endeavors.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a hydrazide moiety and a benzyl ether. The presence of these two distinct functional groups imparts a versatile chemical character, making it a potentially valuable intermediate in organic synthesis. The hydrazide group is a common pharmacophore and a precursor to various heterocyclic systems, while the benzyl ether serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions.

The strategic placement of the benzyloxy group at the ortho position to the hydrazide can influence the molecule's conformation and reactivity through steric and electronic effects. This guide will delve into the synthesis, characterization, and reactivity of this compound, providing a theoretical yet practical framework for its application in a research setting.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 380335-36-4 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN | - |

Synthesis of this compound

A logical and efficient synthesis of this compound can be envisioned as a two-step process starting from readily available materials. The overall workflow involves the protection of a phenolic hydroxyl group via Williamson ether synthesis, followed by the conversion of a methyl ester to the corresponding hydrazide.

Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)benzoate (Intermediate)

This procedure is adapted from standard Williamson ether synthesis protocols for phenolic compounds.

-

1. Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl salicylate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

-

2. Reaction Initiation: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

3. Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting methyl salicylate is consumed.

-

4. Workup: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure methyl 2-(benzyloxy)benzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established method of converting esters to hydrazides using hydrazine hydrate.[2][3]

-

1. Reagents and Setup: In a round-bottom flask, dissolve methyl 2-(benzyloxy)benzoate (1.0 eq.) in ethanol.

-

2. Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

-

3. Reaction: The reaction can be performed either by refluxing the mixture for 4-8 hours or by using microwave irradiation (e.g., 360 W for 3-5 minutes) for a more rapid conversion.[3] Monitor the reaction by TLC.

-

4. Product Isolation: Upon completion, cool the reaction mixture. The product, being a solid, may precipitate out. The precipitate can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be triturated with water or a non-polar solvent like hexane to induce crystallization.

-

5. Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[3]

Physical and Spectroscopic Properties

The following table summarizes the known and predicted physical properties of this compound.

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | White to off-white solid | Predicted based on analogous compounds. |

| Melting Point | Not experimentally determined | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Limited solubility in water and non-polar solvents. | Predicted based on functional groups. |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure of this compound and spectral information of similar compounds.[4][5][6]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Singlet | 1H | -NH -NH₂ | The amide proton is typically downfield and appears as a broad singlet. |

| ~7.8 | Doublet | 1H | Ar-H (ortho to C=O) | Deshielded due to the anisotropic effect of the carbonyl group. |

| ~7.2-7.5 | Multiplet | 7H | Ar-H (benzyl & benzoyl) | A complex multiplet arising from the protons of the benzyl group and the remaining protons of the benzoyl ring. |

| ~7.0 | Triplet | 1H | Ar-H (para to O-Bn) | Proton on the benzoyl ring. |

| ~6.9 | Doublet | 1H | Ar-H (ortho to O-Bn) | Proton on the benzoyl ring. |

| ~5.2 | Singlet | 2H | -O-CH₂ -Ph | The benzylic protons appear as a characteristic singlet. |

| ~4.5 | Singlet | 2H | -NH-NH₂ | The terminal amine protons are often a broad singlet, exchangeable with D₂O. |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | Carbonyl carbon of the hydrazide. |

| ~157 | Ar-C -O | Aromatic carbon directly attached to the ether oxygen. |

| ~137 | Ar-C (ipso, benzyl) | Quaternary carbon of the benzyl group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~129 | Ar-CH | Aromatic methine carbon. |

| ~128.5 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~121 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-C (ipso, benzoyl) | Quaternary carbon of the benzoyl ring. |

| ~113 | Ar-CH | Aromatic methine carbon. |

| ~70 | -O-CH₂ -Ph | Benzylic carbon. |

Table 5: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H stretching | -NH₂ |

| ~3200 | N-H stretching | -C(=O)NH- |

| 3030-3060 | C-H stretching | Aromatic |

| ~1640 | C=O stretching (Amide I) | Hydrazide |

| ~1600, ~1490 | C=C stretching | Aromatic Ring |

| ~1530 | N-H bending (Amide II) | Hydrazide |

| ~1240 | C-O-C stretching | Aryl-Alkyl Ether |

Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 242. The most prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Another significant fragment would be the 2-(benzyloxy)benzoyl cation at m/z = 211, formed by the loss of the -NHNH₂ group.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the hydrazide and the benzyl ether.

Reactivity of the Hydrazide Moiety

The hydrazide functional group is a versatile handle for further synthetic transformations.

-

Formation of Hydrazones: The terminal -NH₂ group is nucleophilic and readily condenses with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazone derivatives.[3] This reaction is a cornerstone in the synthesis of many biologically active molecules.

-

Hydrolysis: Under strong acidic or basic conditions, the hydrazide can be hydrolyzed back to the parent carboxylic acid, 2-(benzyloxy)benzoic acid, and hydrazine.[7]

Reactivity of the Benzyl Ether Moiety

The benzyl ether is a robust protecting group for the phenolic hydroxyl. Its removal is a key strategic step in many synthetic sequences.

-

Catalytic Hydrogenolysis: The most common and mild method for cleaving a benzyl ether is catalytic hydrogenolysis.[8][9] This involves treating the compound with hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C). The reaction proceeds cleanly to yield the deprotected phenol (2-hydroxybenzohydrazide) and toluene as a byproduct.[9] This method is advantageous due to its high efficiency and the compatibility of the reaction conditions with many other functional groups.

-

Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often facilitated by visible light.[10][11] This provides an alternative deprotection strategy, particularly when the molecule contains functional groups sensitive to reduction.

Potential Applications and Conclusion

This compound is a molecule of significant synthetic potential. Its structure is well-suited for applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activity. The hydrazide-hydrazone linkage is present in a wide array of antimicrobial, anticonvulsant, and anti-inflammatory agents.[12]

-

Materials Science: As a building block for polymers or coordination complexes, where the hydrazide can act as a ligand.

-

Organic Synthesis: As a key intermediate where the ortho-benzyloxy group can be deprotected at a later stage to reveal a phenolic hydroxyl, which can then be used for further functionalization.

References

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

-

MDPI. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

YouTube. (2018). benzyl ether cleavage. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 133989, 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. [Link]

-

ResearchGate. (2018). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). [Link]

-

ResearchGate. (2018). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11955, Benzoylhydrazine. [Link]

-

Organic Chemistry Portal. Hydrazide synthesis by oxidation or hydrolysis. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. [Link]

-

ResearchGate. (2010). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. [Link]

-

ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

National Institutes of Health. (2015). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. [Link]

-

Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]

-

ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

-

Organic Syntheses. methylhydrazine sulfate. [Link]

-

National Center for Biotechnology Information. (2015). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

- Google Patents. US3113971A - Method for the hydrolysis of hydrazones.

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP004667 - MassBank. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

Scribd. Spectral Analysis of 2-Hydroxy Benzohydrazide. [Link]

-

EPrints USM. (2010). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

Sources

- 1. 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide | C14H13N3O2 | CID 135504503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eprints.usm.my [eprints.usm.my]

- 7. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

CAS number and molecular weight of 2-(Benzyloxy)benzohydrazide.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Benzyloxy)benzohydrazide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Identifiers and Properties

A foundational understanding of any chemical entity begins with its unique identifiers and physicochemical properties. This information is critical for database searches, regulatory submissions, and experimental design.

| Property | Value | Source |

| CAS Number | 380335-36-4 | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][3] |

The structural representation of this compound is presented below, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of this compound.

Scientific Context and Potential Applications

Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for their wide range of biological activities. The core benzohydrazide scaffold, for instance, is present in a number of therapeutic agents. The introduction of a benzyloxy group at the ortho position of the phenyl ring in this compound creates a unique electronic and steric environment that can influence its interaction with biological targets.

While specific, large-scale studies on this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. For example, hydrazones derived from hydrazides have been explored for their anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiplatelet, antimalarial, antimicrobial, and antitumor activities. The benzyloxy substituent may modulate these activities through various mechanisms, including:

-

Enhanced Lipophilicity: The benzyl group can increase the molecule's ability to cross cell membranes, potentially improving its bioavailability and access to intracellular targets.

-

Steric Hindrance: The bulky benzyloxy group can influence the molecule's conformational flexibility and its binding to specific protein pockets.

-

Electronic Effects: The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, influencing intermolecular interactions.

Synthesis of this compound: A Conceptual Workflow

The synthesis of this compound can be conceptually approached through a multi-step process, leveraging well-established organic chemistry reactions. The following diagram illustrates a logical synthetic pathway.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol outlines a plausible, self-validating experimental procedure for the synthesis of this compound.

Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde

-

To a solution of salicylaldehyde in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

-

To this mixture, add benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 2-(benzyloxy)benzaldehyde.

Step 2: Oxidation to 2-(Benzyloxy)benzoic Acid

-

Dissolve the 2-(benzyloxy)benzaldehyde in a suitable solvent.

-

Add an oxidizing agent, such as potassium permanganate or Jones reagent, at a controlled temperature.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture to isolate the crude 2-(benzyloxy)benzoic acid.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure acid.

Step 3: Esterification to Methyl 2-(Benzyloxy)benzoate

-

Dissolve the 2-(benzyloxy)benzoic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the reaction mixture and monitor by TLC.

-

After completion, neutralize the acid catalyst and remove the excess methanol.

-

Extract the ester with a suitable organic solvent and purify by column chromatography.

Step 4: Hydrazinolysis to this compound

-

Dissolve the methyl 2-(benzyloxy)benzoate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Self-Validating System: Each step of this synthesis should be validated by appropriate analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Future Directions and Research Opportunities

The unique structure of this compound presents several avenues for future research in drug development:

-

Library Synthesis: It can serve as a key intermediate for the synthesis of a library of hydrazone derivatives to be screened for various biological activities.

-

Target-Based Drug Design: The molecule can be used as a scaffold for the rational design of inhibitors for specific enzymes or receptors where the benzyloxy moiety can be tailored to fit into hydrophobic pockets.

-

Prodrug Strategies: The hydrazide functionality can be explored for the development of prodrugs that release an active pharmacological agent upon metabolic activation.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully elucidate its chemical reactivity, biological activity, and therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

The Rising Therapeutic Potential of 2-(Benzyloxy)benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, benzohydrazide derivatives have emerged as a privileged class of compounds exhibiting a wide spectrum of biological activities. This technical guide focuses specifically on the 2-(benzyloxy)benzohydrazide core, a promising pharmacophore that has demonstrated significant potential in the realms of oncology, infectious diseases, and inflammatory conditions. This document provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of these derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. Through a synthesis of current literature, this guide elucidates the mechanistic underpinnings of their therapeutic effects and provides detailed experimental protocols to facilitate further investigation and development of this promising class of molecules.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

Hydrazide-hydrazone derivatives are a cornerstone in the development of new pharmacological agents due to their versatile biological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The presence of the azomethine group (-NH-N=CH-) is a key structural feature contributing to their diverse pharmacological profiles. The this compound scaffold, in particular, has garnered significant attention for its potent and varied biological effects, making it a focal point for the design and synthesis of novel therapeutic candidates.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is a well-established multi-step process that offers flexibility for structural modifications. The general synthetic route allows for the introduction of various substituents on both the benzoyl and benzyl moieties, enabling the exploration of structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis typically commences with the benzylation of a hydroxylated benzoic acid ester, followed by hydrazinolysis, and subsequent condensation with an appropriate aldehyde or ketone to yield the final Schiff base derivative.

Caption: General synthetic scheme for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines the synthesis of a Schiff base derivative from this compound and a substituted isatin, as adapted from published procedures.[1][2][3]

Step 1: Synthesis of this compound

-

To a solution of methyl 2-(benzyloxy)benzoate (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (0.02 mol) dropwise.

-

Reflux the reaction mixture for 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Step 2: Synthesis of the Final Schiff Base Derivative

-

Dissolve this compound (0.01 mol) and a substituted isatin (0.01 mol) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Filter the precipitated solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their efficacy against various cancer cell lines.[4][5]

Mechanism of Action

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[4][5] Studies on human leukemia (HL-60) and U937 leukemic cell lines have shown that these derivatives can trigger DNA fragmentation and disrupt the mitochondrial membrane potential, leading to the activation of intrinsic caspase pathways.[6]

Sources

- 1. Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 2-(Benzyloxy)benzohydrazide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth review of the literature on 2-(benzyloxy)benzohydrazide and its analogs. We will explore the synthetic methodologies for creating these compounds, delve into their diverse pharmacological applications—including antimicrobial, anticancer, and enzyme inhibitory effects—and analyze their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to guide future research in this promising area of drug discovery.

Introduction: The Versatility of the Benzohydrazide Core

Hydrazides are a class of organic compounds with the general structure R-CO-NH-NH2. The benzohydrazide moiety, in particular, has garnered significant attention in pharmaceutical research due to its presence in numerous bioactive molecules.[1][2] This structural motif is a versatile pharmacophore, capable of forming various derivatives such as hydrazones, which are known to possess a wide array of biological activities.[2][3] These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][3][4]

The introduction of a benzyloxy group at the 2-position of the benzohydrazide scaffold, creating this compound, offers a unique lipophilic and structural element that can significantly influence the compound's interaction with biological targets. This guide will focus on this specific class of analogs, examining how the interplay between the core benzohydrazide structure and the benzyloxy substitution drives their therapeutic potential.

Synthetic Strategies for Benzohydrazide Analogs

The synthesis of benzohydrazide derivatives is typically a straightforward process, often starting from the corresponding benzoic acid ester. The general approach involves the hydrazinolysis of the ester with hydrazine hydrate.

General Synthesis of Benzohydrazides

A common method for preparing the benzohydrazide core involves the reaction of a methyl benzoate derivative with hydrazine hydrate. This reaction can be carried out under conventional heating (reflux) or using microwave irradiation to shorten reaction times and potentially improve yields.[1]

The subsequent derivatization to form analogs, such as hydrazones (Schiff bases), is achieved through the condensation of the synthesized benzohydrazide with various aldehydes or ketones. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) in a suitable solvent like ethanol or methanol.[5]

Experimental Protocol: Synthesis of (E)-N'-benzylidene-2-hydroxy-2-phenylacetohydrazide

The following protocol is adapted from a general procedure for the synthesis of 2-hydroxy benzyl hydrazide derivatives and serves as a representative example of the synthesis of a benzohydrazide analog.[5]

Step 1: Esterification of the Starting Carboxylic Acid

-

In a round-bottom flask, dissolve the desired aromatic carboxylic acid (e.g., 2-hydroxy-2-phenylacetic acid) in ethanol.

-

Add a few drops of concentrated sulfuric acid as a dehydrating agent.

-

Reflux the mixture for 4 hours on a water bath.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of toluene:ethyl acetate:formic acid (5:4:1).

-

Upon completion, remove the excess ethanol using a rotary evaporator.

-

Extract the resulting ester with ether or ethyl acetate.

-

Evaporate the solvent to obtain the crude ester.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the ester obtained in Step 1 in methanol and heat to 60°C.

-

Add hydrazine hydrate (6 molar equivalents) dropwise to the heated solution.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol (9:1).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

The precipitated hydrazide is collected by filtration and recrystallized from ethanol.

Step 3: Formation of the Hydrazone (Schiff Base)

-

Dissolve equimolar quantities of the hydrazide from Step 2 and the desired aromatic aldehyde (e.g., benzaldehyde) in methanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 3-4 hours.

-

Upon completion, pour the reaction mixture into crushed ice.

-

The resulting hydrazone derivative precipitates and can be collected by filtration.

Synthesis Workflow Diagram

Caption: Key structure-activity relationships for this compound analogs.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich source of bioactive compounds with significant therapeutic potential. The synthetic accessibility and the ease of structural modification make this class of compounds highly attractive for drug discovery programs.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising analogs in animal models of disease.

-

Exploration of New Targets: Screening these compounds against a wider range of biological targets to uncover new therapeutic applications.

References

- Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv

- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv

- Benzohydrazides: As potential bio-active agents. (2018).

- Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (n.d.).

- Benzohydrazide derivatives with interesting antibacterial activity. (n.d.).

- Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. (n.d.).

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Publisher Not Available.

- (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2025).

- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (n.d.).

- Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico study. (n.d.). Arabian Journal of Chemistry.

- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole deriv

- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PubMed Central.

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI.

- Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. (2021). PubMed Central.

- Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry.

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022).

- Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evalu

Sources

Investigating the Mechanism of Action of 2-(Benzyloxy)benzohydrazide: A Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of the novel compound, 2-(Benzyloxy)benzohydrazide. Given the absence of a well-defined mechanism for this specific molecule, this document outlines a systematic, hypothesis-driven approach, grounded in the known biological activities of its core chemical moieties: the benzohydrazide and benzyloxy groups. Our narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust investigative workflow.

Foundational Analysis: Deconstructing this compound for Mechanistic Clues

The structure of this compound combines two key pharmacophores that suggest several plausible biological activities. Benzohydrazide derivatives are a versatile class of compounds known for a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] Notably, some benzohydrazides act as enzyme inhibitors, targeting proteins such as monoamine oxidase (MAO), epidermal growth factor receptor (EGFR) kinase, and tubulin.[2][3]

The benzyloxy moiety, on the other hand, is often incorporated into drug candidates to enhance lipophilicity, thereby improving cell permeability and interaction with hydrophobic pockets in target proteins.[4] Derivatives containing this group have been identified as inhibitors of enzymes like β-glucosidase and monoamine oxidase B (MAO-B).[4][5]

Based on this analysis, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Enzyme Inhibition: The compound acts as an inhibitor of a specific enzyme, potentially a kinase, oxidase, or hydrolase, given the known activities of its constituent parts.

-

Hypothesis 2: Anticancer Activity: The compound exhibits cytotoxic or cytostatic effects on cancer cells through mechanisms such as apoptosis induction, cell cycle arrest, or inhibition of signaling pathways crucial for cancer cell proliferation.

-

Hypothesis 3: Antimicrobial Activity: The compound possesses antibacterial or antifungal properties, possibly by disrupting cell wall synthesis or other essential microbial processes.[6]

-

Hypothesis 4: Modulation of Cellular Signaling: The compound interacts with specific cellular receptors or signaling proteins, such as PPARα agonists, to elicit a biological response.[7]

This guide will now detail a phased experimental workflow to systematically investigate these hypotheses.

Phase I: Broad Phenotypic Screening and Cytotoxicity Profiling

The initial phase aims to broadly characterize the biological activity of this compound and determine its cytotoxic profile. This foundational data is crucial for designing subsequent, more targeted experiments.

Cellular Viability and Cytotoxicity Assays

The first step is to assess the compound's effect on cell viability across a panel of cell lines. This provides a therapeutic window and helps identify potentially sensitive cancer cell lines for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Rationale: This assay is a cost-effective and reliable method to quantify the metabolic activity of cells, which is an indicator of cell viability.[8] The use of multiple cell lines and time points provides a comprehensive initial assessment of the compound's cytotoxic potential.

Data Presentation: Summary of Cytotoxicity Data

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| A549 | |||

| MCF-7 | |||

| HeLa | |||

| HepG2 | |||

| HEK293 |

Data to be populated from experimental results.

Phase II: Elucidating the Cellular Mechanism of Action

Should Phase I reveal significant cytotoxicity in cancer cell lines, the next step is to investigate the underlying cellular mechanisms. This phase will focus on assays for apoptosis, cell cycle progression, and key signaling pathways.

Apoptosis Induction Assays

Determining whether the compound induces programmed cell death is a critical step in characterizing its anticancer potential.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the most sensitive cancer cell line identified in Phase I with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Rationale: Annexin V has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells. This dual staining method provides a quantitative measure of apoptosis induction.[8]

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, we will use flow cytometry to analyze the DNA content of treated cells.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Treat the sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: This method allows for the identification of cell cycle arrest at specific checkpoints, providing insight into the compound's mechanism of action.[8]

Visualization: Proposed Workflow for Cellular Mechanism of Action Studies

Caption: A streamlined workflow for the initial investigation of the cellular effects of this compound.

Phase III: Target Identification and Validation

Once the cellular effects are characterized, the next crucial step is to identify the direct molecular target(s) of this compound. This phase employs a combination of computational and experimental approaches.

In Silico Target Prediction

Computational methods can provide valuable initial hypotheses for potential protein targets.

Methodology: Molecular Docking and Pharmacophore Modeling

-

Target Selection: Based on the known activities of benzohydrazide and benzyloxy derivatives, create a library of potential protein targets, including MAO-A, MAO-B, EGFR, VEGFR-2, and β-glucosidase.

-

Molecular Docking: Use software such as AutoDock or Glide to dock the 3D structure of this compound into the active sites of the selected protein targets.

-

Binding Energy Calculation: Calculate the binding energies and analyze the binding poses to predict the most likely interactions.

-

Pharmacophore Modeling: Develop a pharmacophore model based on the structure of this compound and screen it against a database of known protein structures.

Rationale: In silico methods are a rapid and cost-effective way to narrow down the list of potential targets for experimental validation.[1]

Experimental Target Identification

Experimental methods are essential to confirm the in silico predictions and identify novel targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Affinity Matrix Preparation: Covalently couple the synthesized probe to the sepharose beads.

-

Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from the sensitive cell line.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a high concentration of the free compound or a denaturing buffer.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding.

Rationale: This is a powerful and unbiased method to identify proteins that directly interact with the compound of interest.[9]

Visualization: Target Identification Workflow

Caption: A multi-pronged approach to identify and validate the molecular target(s) of this compound.

Phase IV: Mechanistic Validation and In-depth Characterization

The final phase involves validating the proposed mechanism of action and further characterizing the interaction between this compound and its identified target.

Enzyme Inhibition Kinetics

If an enzyme is identified as a target, it is crucial to determine the mode of inhibition.

Experimental Protocol: Michaelis-Menten Kinetics

-

Enzyme Assay: Perform the enzyme assay with varying concentrations of the substrate in the presence and absence of different concentrations of this compound.

-

Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Rationale: Understanding the kinetics of enzyme inhibition is fundamental to understanding the compound's mechanism of action and for guiding further drug development efforts.

Cellular Target Engagement

Confirming that the compound engages its target within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct target engagement.

Rationale: CETSA is a powerful technique to verify that a compound binds to its target in the complex environment of a living cell.

Conclusion

The investigation into the mechanism of action of a novel compound like this compound requires a multifaceted and logical approach. This guide provides a comprehensive, yet flexible, framework that begins with broad phenotypic observations and systematically narrows the focus to specific molecular interactions. By integrating computational predictions with robust experimental validation, researchers can confidently elucidate the mechanism of action, paving the way for the potential development of this compound as a therapeutic agent.

References

-

Current and emerging target identification methods for novel antimalarials. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved January 28, 2026, from [Link]

-

Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. (2025, April 4). Taylor & Francis. Retrieved January 28, 2026, from [Link]

-

The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 28, 2026, from [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Target identification of natural products and bioactive compounds using affinity-based probes. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022, December 27). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. (2020, April 18). Biointerface Research in Applied Chemistry. Retrieved January 28, 2026, from [Link]

-

Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

-

Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]

-

Special Issue “Biosynthesis and Application of Natural Compound”. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022, March 8). YouTube. Retrieved January 28, 2026, from [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). KCAS Bio. Retrieved January 28, 2026, from [Link]

-

Interpreting the Effects of DNA Polymerase Variants at the Structural Level Using MAVISp and Molecular Dynamics Simulations. (2026, January 21). bioRxiv. Retrieved January 28, 2026, from [Link]

-

Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved January 28, 2026, from [Link]

-

What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap. Retrieved January 28, 2026, from [Link]

-

Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments. (2025, March 12). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025, June 27). Pharmacia. Retrieved January 28, 2026, from [Link]

-

Agilent Workflows for Pharmaceutical Small Molecule Development. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

-

Recent advances in target identification of bioactive natural products. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. creative-biolabs.com [creative-biolabs.com]

The Genesis and Ascendancy of Benzohydrazides: A Technical Guide to a Versatile Pharmacophore

Abstract

The benzohydrazide scaffold, a seemingly simple yet remarkably versatile chemical entity, holds a distinguished position in the annals of medicinal chemistry. Its journey, from an early 20th-century synthetic curiosity to the cornerstone of pivotal therapeutics, most notably in the fight against tuberculosis, is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This technical guide provides an in-depth exploration of the discovery and historical development of benzohydrazide compounds. It is crafted for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and practical experimental methodologies. We will traverse the timeline from the foundational work of pioneers like Theodor Curtius to the modern-day applications of benzohydrazide derivatives in diverse therapeutic areas, underscoring the enduring legacy and future potential of this remarkable pharmacophore.

The Dawn of Hydrazine Chemistry: Theodor Curtius and the Birth of a Functional Group

The story of benzohydrazides is intrinsically linked to the discovery of their parent molecule, hydrazine (N₂H₄). In the late 19th century, the German chemist Theodor Curtius embarked on a systematic investigation of nitrogen-containing compounds. His meticulous work led to the first synthesis of hydrazine in 1887.[1] This seminal achievement laid the groundwork for the exploration of a new class of chemical entities.

A Serendipitous Breakthrough: The Emergence of Isoniazid as an Antitubercular Agent

For several decades following their initial synthesis, benzohydrazides remained largely of academic interest. Their profound impact on human health was unveiled through a remarkable confluence of independent and serendipitous discoveries in the mid-20th century. The compound at the heart of this revolution was isonicotinic acid hydrazide, now universally known as isoniazid .

Isoniazid was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University of Prague during their investigations into nicotinic acid derivatives.[2] However, its potent biological activity lay dormant and unrecognized for four decades.

The turning point came in the early 1950s, a period of intense research for new treatments against tuberculosis, a major global health crisis. In a stunning display of simultaneous discovery, three independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG, all identified the remarkable antitubercular properties of isoniazid.[2] This discovery was a watershed moment in the fight against tuberculosis, offering a highly effective and orally bioavailable treatment.

The scientific rationale that led these groups to investigate isoniazid is not explicitly detailed as a single hypothesis-driven endeavor, but rather appears to be the result of broad screening programs of chemical compounds. At the time, the thiosemicarbazone drug, amithiozone, had shown some promise against tuberculosis, and it is plausible that related structures, including hydrazides, were considered worthy of investigation.[3]

Mechanism of Action: The Molecular Basis of Isoniazid's Potency

The remarkable efficacy of isoniazid against Mycobacterium tuberculosis lies in its targeted disruption of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Isoniazid itself is a prodrug, requiring activation within the bacterium to exert its therapeutic effect.[4]

The activation and inhibitory cascade can be summarized as follows:

-

Uptake and Activation: Isoniazid is taken up by M. tuberculosis. Inside the bacterium, the catalase-peroxidase enzyme, KatG , activates isoniazid, converting it into a range of reactive species.[5]

-

Formation of the Isonicotinoyl-NAD Adduct: The activated form of isoniazid reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent isonicotinoyl-NAD adduct.[6][7]

-

Inhibition of InhA: This isonicotinoyl-NAD adduct acts as a potent, slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, InhA .[6][8]

-

Disruption of Mycolic Acid Synthesis: InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a loss of integrity of the mycobacterial cell wall and ultimately, cell death.[9]

The Expanding Therapeutic Landscape of Benzohydrazide Derivatives

The success of isoniazid spurred extensive research into the synthesis and biological evaluation of a vast array of benzohydrazide derivatives. This has led to the discovery of compounds with a wide spectrum of pharmacological activities, including:

-

Antimicrobial: Beyond tuberculosis, benzohydrazide derivatives have shown activity against various bacteria and fungi.[10]

-

Anticancer: Numerous studies have demonstrated the potential of benzohydrazide derivatives as antiproliferative agents against various cancer cell lines.[3][11]

-

Antioxidant: The hydrazide moiety can act as a radical scavenger, and many derivatives exhibit potent antioxidant properties.[10]

-

Anti-inflammatory: Certain benzohydrazide derivatives have shown promising anti-inflammatory activity.[10]

-

Enzyme Inhibition: Benzohydrazides have been explored as inhibitors for a range of enzymes beyond InhA, including monoamine oxidase (MAO).[6]

The versatility of the benzohydrazide scaffold lies in its synthetic tractability. The terminal nitrogen of the hydrazide group can be readily condensed with various aldehydes and ketones to form hydrazones, providing a straightforward method for generating large libraries of diverse compounds for biological screening.[7][10]

Experimental Protocols: Synthesis and Characterization

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzohydrazide and a representative isoniazid derivative.

Synthesis of Benzohydrazide from Methyl Benzoate

This protocol describes the classic synthesis of benzohydrazide via the hydrazinolysis of an ester.[11]

Materials:

-

Methyl benzoate

-

Hydrazine hydrate (64%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl benzoate (11 g, 0.080 mol), ethanol (83 mL), and hydrazine hydrate (64%, 40 mL).

-

Reflux: Heat the mixture to reflux with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase. The Rf of benzohydrazide is approximately 0.15, while methyl benzoate is around 0.73.[11]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of benzohydrazide should form.

-

Purification: Concentrate the aqueous ethanol solution under reduced pressure to remove the solvent. Recrystallize the crude solid from ethanol to obtain pure benzohydrazide.

-

Characterization: The final product should be a white solid. Characterize by determining the melting point and acquiring IR and NMR spectra.

Synthesis of an Isoniazid-Derived Hydrazone

This protocol details the synthesis of a Schiff base from isoniazid and an aldehyde.[2]

Materials:

-

Isoniazid

-

Substituted aldehyde (e.g., 3-ethoxysalicylaldehyde)

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Dissolution: Dissolve isoniazid (1.3 g, 9.5 mmol) in 30 mL of methanol in a round-bottom flask with stirring.

-

Addition of Aldehyde: To this solution, add 3-ethoxysalicylaldehyde (1.6 g, 9.6 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours. A pale yellowish solid should precipitate out of the solution.

-

Isolation and Purification: Filter the solid product using a Buchner funnel and wash it repeatedly with cold methanol. Air-dry the solid and then recrystallize it from ethanol to obtain the pure isoniazid-derived hydrazone.

-

Characterization: Characterize the final product by determining its melting point and acquiring UV, IR, and mass spectra to confirm its structure.[12]

Data Presentation: Comparative Biological Activity

The following table summarizes the antitubercular activity of a selection of benzohydrazide and isoniazid derivatives against the H37Rv strain of Mycobacterium tuberculosis.

| Compound ID | Structure | MIC (µg/mL) | Reference |

| Isoniazid | 4-pyridinecarbohydrazide | < 7.8 | [12] |

| Compound 1a | Isoniazid derivative | < 7.8 | [12] |

| Compound 1b | Isoniazid derivative | < 7.8 | [12] |

| Compound 1c | Isoniazid derivative | 15.6 | [12] |

| Benzohydrazone 4 | Benzohydrazone derivative | N/A (Efflux pump inhibitor) | [13] |

| Benzohydrazone 7 | Benzohydrazone derivative | N/A (Efflux pump inhibitor) | [13] |

Note: The specific structures for Compounds 1a, 1b, and 1c are detailed in the cited reference.

Conclusion and Future Perspectives

The journey of benzohydrazide compounds, from their initial synthesis by Theodor Curtius to their indispensable role in modern medicine, is a powerful illustration of the synergy between fundamental chemical research and therapeutic innovation. The serendipitous discovery of isoniazid's antitubercular activity revolutionized the treatment of tuberculosis and catalyzed decades of research into the therapeutic potential of the benzohydrazide scaffold.

As we confront the challenges of antimicrobial resistance and the need for novel therapies for a multitude of diseases, the benzohydrazide pharmacophore continues to be a fertile ground for drug discovery. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures that the legacy of this remarkable chemical entity will continue to unfold in the years to come. Future research will undoubtedly focus on the rational design of novel benzohydrazide derivatives with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs.

References

- Konovalova, S., Avdeenko, A., Lubenets, V., & Novikov, V. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5797-5802.

- Belkheiri, A., Bouasla, R., et al. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 16(11), 105221.

- BenchChem. (2025). The Dawn of a Versatile Functional Group: A Historical and Technical Guide to Hydrazide Synthesis and Discovery.

- 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. (2021). PMC.

- Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Journal of Biological Chemistry, 278(44), 43371-43377.

- Lei, B., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. Journal of Biological Chemistry, 275(4), 2520-2526.

- CN111138354A - Preparation method of isoniazid. (2020).

- BenchChem. (2025).

- Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2025).

- Joshi, S. D., et al. (2017). Synthesis, Biological Evaluation and in Silico Molecular Modeling of Pyrrolyl Benzohydrazide Derivatives as Enoyl ACP Reductase Inhibitors. European Journal of Medicinal Chemistry, 126, 286–297.

- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(41), 7485–7513.

- Dembélé, G. S., et al. (2022). Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv.

- Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. (2024). mBio.

- Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. (2026). ACS Omega.

- Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2023). IJSDR.

- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.

- Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. (2001). Antimicrobial Agents and Chemotherapy, 45(5), 1435-1443.

- Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses Including Combined Dynamic Residue Network Metrics. (2022).

- BenchChem. (2025). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.

- Sullivan, T. J., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(28), 8235–8245.

- Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2014). PMC.

- Wang, H. C., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.

- Timmins, G. S., et al. (2004). Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(8), 3002–3004.

- Isoniazid. (n.d.).

- In Vitro and In Silico Evaluations of Anti-Mycobacterium tuberculosis Activity of Benzohydrazones Compounds. (2022).

- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(41), 7485-7513.

- Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. (2023). Taylor & Francis Online.

- InhA inhibition by INH-NAD adduct. Mechanism of action of... (n.d.).

- Dembélé, G. S., et al. (2022). Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv. Scirp.org.

- BenchChem. (n.d.).

- Activation of isoniazid via KatG enzyme. (n.d.).

- Main methods of synthesizing isoniazid in labor

- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2021). PMC.

- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2023). MDPI.

- Theodor Curtius, Eduard Buchner, Arthur Michael, and Otto Dimroth. (n.d.).

- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.

- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. psecommunity.org [psecommunity.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 12. ijsdr.org [ijsdr.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Benzyloxy)benzohydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)benzohydrazide is a carbohydrazide compound with significant potential in medicinal chemistry and drug development. As a derivative of benzohydrazide, it belongs to a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound, offering insights for its application in research and drug discovery.

Chemical Structure and Properties

IUPAC Name: 2-(phenylmethoxy)benzohydrazide

Synonyms: this compound

CAS Number: 31719-76-9

Chemical Formula: C₁₄H₁₄N₂O₂

Molecular Weight: 242.27 g/mol

The structure of this compound features a benzyloxy group at the ortho-position of the phenyl ring of benzohydrazide. This substitution significantly influences its steric and electronic properties, which in turn can affect its biological activity and physical characteristics.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 242.27 g/mol | [2] |

| Melting Point | 112-114 °C (for parent benzohydrazide) | [3] |

| Solubility | Soluble in methanol. Generally, benzohydrazides are soluble in water and alcohol; slightly soluble in ether, acetone, and chloroform. | [4][5] |

| Appearance | Expected to be a white to yellowish-white crystalline solid or shiny flakes. | [4] |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the hydrazide functional group (-CONHNH₂). This group can undergo various reactions, making it a versatile scaffold for the synthesis of more complex molecules.

-

Acylation: The terminal amino group of the hydrazide is nucleophilic and can be readily acylated to form N'-acyl derivatives.

-

Condensation with Carbonyls: It can react with aldehydes and ketones to form Schiff bases, known as hydrazones. This reaction is a cornerstone in the synthesis of a diverse library of biologically active compounds.[6]

-

Cyclization Reactions: The hydrazide moiety can participate in cyclization reactions to form various heterocyclic systems, such as 1,3,4-oxadiazoles, which are also of significant interest in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from salicylic acid. The overall workflow involves the benzylation of the phenolic hydroxyl group followed by the hydrazinolysis of the corresponding methyl ester.

Step 1: Synthesis of Methyl 2-(benzyloxy)benzoate (Precursor)

The precursor, methyl 2-(benzyloxy)benzoate, is synthesized from methyl salicylate. This reaction involves the protection of the phenolic hydroxyl group with a benzyl group.

Protocol:

-

To a solution of methyl salicylate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 2-(benzyloxy)benzoate.

Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to form the desired hydrazide. This is a well-established method for the synthesis of benzohydrazide derivatives.[7]

Protocol:

-

Dissolve methyl 2-(benzyloxy)benzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of benzohydrazide derivatives typically shows characteristic absorption bands. For this compound, the following peaks are expected:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

-

C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H bending (Amide II): A band in the region of 1520-1550 cm⁻¹.

-

C-O-C stretching: Bands corresponding to the ether linkage around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.